molecular formula C11H17N3O B1417734 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine CAS No. 944401-79-0

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

Cat. No.: B1417734
CAS No.: 944401-79-0
M. Wt: 207.27 g/mol
InChI Key: IENQWQBCLJIVIS-UHFFFAOYSA-N
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Description

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine (CAS 944401-79-0) is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This amine-functionalized pyridine derivative features a 1-methylpiperidin-4-yloxy moiety, a structural motif of significant interest in medicinal chemistry and drug discovery research. The compound is characterized by its SMILES notation, CN1CCC(CC1)OC2=NC=C(C=C2)N . As a versatile synthetic building block, it serves as a key intermediate for the development of more complex molecules, particularly in the synthesis of novel pyrimidine derivatives investigated for various pharmacological applications . Available with a certified purity of 98% , the product requires storage at 2-8°C to ensure long-term stability . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-(1-methylpiperidin-4-yl)oxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENQWQBCLJIVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-79-0
Record name 6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)

    Reduction: LiAlH₄, NaBH₄, ethanol (EtOH)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), DMF, THF

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced amine derivatives .

Scientific Research Applications

Structural Information

  • Molecular Formula : C11_{11}H17_{17}N3_{3}O
  • SMILES : CN1CCC(CC1)OC2=NC=C(C=C2)N
  • InChIKey : IENQWQBCLJIVIS-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+208.14444147.5
[M+Na]+230.12638159.5
[M+NH4_4] +225.17098155.5
[M+K]+246.10032153.1
[M-H]-206.12988151.0

Medicinal Chemistry

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine serves as a promising scaffold in the development of new pharmaceuticals due to its structural features that allow for diverse modifications. The compound's piperidine group enhances its interaction with biological targets, making it suitable for designing inhibitors or modulators of various enzymes and receptors.

Case Studies

  • Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development, particularly in conditions like Alzheimer's disease and Parkinson's disease.

Chemical Biology

In chemical biology, this compound can be utilized as a tool for probing biological systems due to its ability to selectively bind to proteins or nucleic acids. Its unique structure allows researchers to design experiments that can elucidate the roles of specific biomolecules in cellular processes.

Structure-Activity Relationship (SAR) Studies

The versatility of the compound allows for extensive SAR studies, which are crucial for optimizing drug candidates. By modifying different parts of the molecule, researchers can assess how these changes affect biological activity, leading to more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine/Pyridine Systems

The following table compares key structural and physicochemical properties of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine with analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Features Potential Applications
This compound C₁₁H₁₇N₃O 1-Methylpiperidin-4-yloxy 207.27 Ether linkage, 6-membered ring Drug development (hypothesized)
6-(4-Methylpiperidin-1-yl)pyridin-3-amine C₁₁H₁₇N₃ 4-Methylpiperidin-1-yl 191.27 Direct amine linkage, no oxygen Pharmacology (e.g., receptor modulation)
6-(4-tert-butylphenoxy)pyridin-3-amine C₁₅H₁₉N₂O 4-tert-butylphenoxy 247.33 Bulky aromatic substituent Antineoplastic agent
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine C₁₁H₁₈N₄ 3-(Dimethylamino)pyrrolidin-1-yl 206.29 5-membered ring, tertiary amine Kinase inhibition (analog-based inference)
6-[(2-Methylpyridin-3-yl)oxy]pyridin-3-amine C₁₁H₁₂N₃O 2-Methylpyridin-3-yloxy 202.24 Bipyridyl structure Unknown (structural novelty)
Key Observations:
  • Ether vs. Amine Linkage : The ether group in the target compound may enhance solubility compared to the direct amine linkage in 6-(4-Methylpiperidin-1-yl)pyridin-3-amine, as oxygen increases polarity .
  • Substituent Bulk: The 4-tert-butylphenoxy group in 6-(4-tert-butylphenoxy)pyridin-3-amine increases lipophilicity (higher MW and logP), which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s methylpiperidinyloxy group .

Physicochemical and ADME Properties

  • LogP and Solubility: The target compound’s oxygen atom and tertiary amine in the piperidine ring likely result in a logP of ~1.5–2.0, intermediate between the hydrophilic 6-(4-Methylpiperidin-1-yl)pyridin-3-amine (logP ~1.0) and the lipophilic tert-butylphenoxy analog (logP ~3.5). This balance supports oral bioavailability .
  • Metabolic Stability : The methyl group on the piperidine ring may reduce CYP450-mediated oxidation compared to unsubstituted piperidines, enhancing metabolic stability .

Biological Activity

6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine, a compound with a unique molecular structure, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a 1-methylpiperidin-4-yloxy group. This specific arrangement is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. In particular, it has shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The IC50 values for several derivatives of this compound were reported to be less than 5 µM, indicating strong cytotoxic effects compared to control drugs like sorafenib.

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
9bA549<5G2/M phase arrest
9dMCF7<3Apoptosis induction
9gHCT116<3Necrosis induction

The mechanisms through which this compound exerts its anticancer effects include:

  • Cell Cycle Arrest : Compound 9b has been shown to induce G2/M phase arrest in MCF7 cells, leading to a significant increase in the percentage of cells in this phase as the concentration increases . This effect is critical as it prevents cancer cells from dividing and proliferating.
  • Induction of Apoptosis : Several studies indicate that derivatives such as compounds 9b and 9d induce apoptosis in cancer cell lines. Flow cytometry analysis revealed that these compounds promote late apoptosis or necrosis in A549 and HCT116 cells .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced antiproliferative activity. For example, compounds with trifluoromethyl groups showed superior activity compared to those with methoxy groups .

Case Studies

In one notable study, researchers synthesized a series of compounds based on the structure of this compound and evaluated their biological activities. The study found that certain modifications led to improved potency against various cancer cell lines .

Example Case Study

A compound similar to this compound was tested against multiple cancer types. The results indicated that derivatives with halogen substitutions exhibited enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • React 6-chloropyridin-3-amine with 1-methylpiperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
  • Optimize reaction parameters (temperature, solvent polarity, and catalyst) to improve yields. Evidence suggests using polar aprotic solvents (e.g., DMSO) and catalysts like cesium carbonate for efficient coupling .
    • Validation : Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Key Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^13C NMR to confirm substituent positions and piperidine/pyridine ring connectivity. For example, the methoxy group in the piperidine ring appears as a singlet in 1H^1H NMR at ~3.0–3.5 ppm .
  • HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS) to validate the molecular formula .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values to confirm purity .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Strategies :

  • Vary solvent systems (e.g., DMF for solubility vs. DCM for selectivity) .
  • Use catalysts like copper(I) bromide or Pd-based systems for cross-coupling steps .
  • Control temperature (e.g., 35–50°C for 24–48 hours) to balance reaction rate and side-product formation .
    • Troubleshooting : If yields are low, consider protecting amine groups during synthesis to prevent undesired side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Approach :

  • Synthesize analogs with variations in the piperidine (e.g., substituents at the 4-position) or pyridine rings (e.g., halogenation at the 2- or 4-positions) .
  • Test bioactivity (e.g., kinase inhibition or cytotoxicity) and correlate with structural features using 3D-QSAR models .
    • Data Interpretation : Use computational tools (e.g., CoMFA or CoMSIA) to map steric/electronic contributions to activity .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Tools :

  • Molecular Docking : Screen against target proteins (e.g., p38 MAP kinase) using AutoDock or Schrödinger Suite to predict binding affinity .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .
    • Validation : Compare computational predictions with experimental IC50_{50} values from enzymatic assays .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Analysis Framework :

  • Compare assay conditions (e.g., cell lines, incubation times, and concentrations) .
  • Evaluate compound stability under experimental conditions (e.g., pH sensitivity or metabolic degradation) .
  • Validate purity using HPLC to rule out batch-specific impurities .

Q. What challenges arise in crystallographic characterization of this compound, and how can they be resolved?

  • Challenges :

  • Low crystal quality due to flexible piperidine/pyridine linkage.
  • Twinning or disorder in the lattice .
    • Solutions :
  • Use high-resolution synchrotron X-ray sources.
  • Refine structures with SHELXL or SIR97, incorporating restraints for flexible groups .

Q. What purification strategies are effective for removing synthetic byproducts?

  • Techniques :

  • Flash Chromatography : Use reverse-phase C18 columns for polar impurities .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals .
    • Monitoring : Employ LC-MS to track impurities and confirm removal .

Methodological Notes

  • Safety : Handle with PPE due to potential toxicity (H315/H319 hazards). Store at 2–8°C under inert gas to prevent degradation .
  • Data Reproducibility : Document reaction parameters (e.g., molar ratios, solvent volumes) and analytical conditions (e.g., NMR solvent, LC gradients) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
Reactant of Route 2
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6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine

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